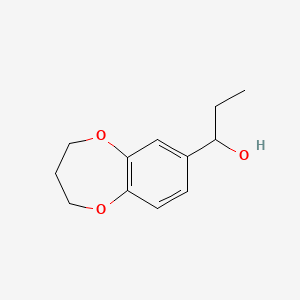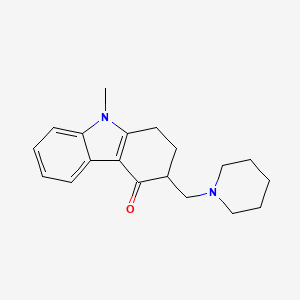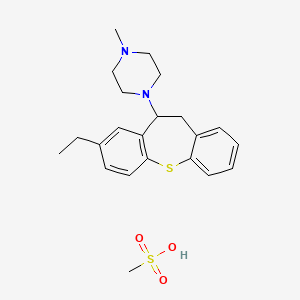
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a dibenzo(b,f)thiepin core and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin core. Commonly used reagents include ethyl bromide and sulfur-containing compounds under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often requires the use of piperazine derivatives and suitable catalysts to achieve high yields.
Methanesulfonation: The final step involves the addition of a methanesulfonate group to the compound. This is typically achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, catalysts like palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable in the development of new industrial products.
Mecanismo De Acción
The mechanism of action of 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine hydrochloride
- 1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine sulfate
Uniqueness
1-(10,11-Dihydro-8-ethyldibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate stands out due to its methanesulfonate group, which imparts unique chemical properties. This functional group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs. The presence of the methanesulfonate group also influences the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
39841-85-5 |
|---|---|
Fórmula molecular |
C22H30N2O3S2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1-(3-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C21H26N2S.CH4O3S/c1-3-16-8-9-21-18(14-16)19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21;1-5(2,3)4/h4-9,14,19H,3,10-13,15H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
IMKQVXNISUMYLL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


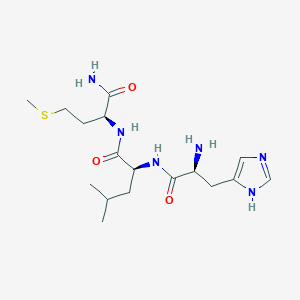
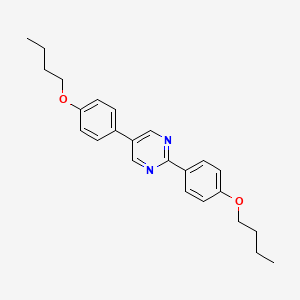
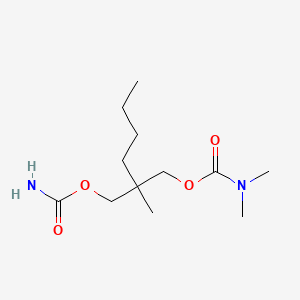
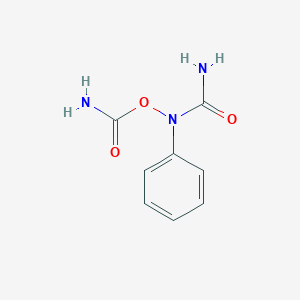

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
